molecular formula C5H6F3NO4 B1521997 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid CAS No. 37888-15-6

2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid

Cat. No.: B1521997
CAS No.: 37888-15-6
M. Wt: 201.1 g/mol
InChI Key: NHKPMEUDEOXKQX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetic acid represents a sophisticated fluorinated carbamate derivative characterized by its unique molecular architecture and distinctive nomenclature system. The compound's systematic name reflects its complex structure, which incorporates both fluorinated alkoxy functionality and amino acid characteristics within a single molecular framework. According to established chemical databases, this compound is also recognized under the alternative nomenclature "2,2,2-trifluoroethyl N-carboxymethylcarbamate," demonstrating the flexibility in naming conventions for this specialized chemical entity.

The molecular identity of this compound is definitively established through multiple analytical parameters that provide comprehensive characterization data. The Chemical Abstracts Service registry number 37888-15-6 serves as the primary identifier for this compound in international chemical databases, ensuring unambiguous identification across scientific literature and commercial applications. The molecular formula C5H6F3NO4 precisely describes the atomic composition, indicating the presence of five carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms within the molecular structure.

The compound's molecular weight of 201.10 grams per mole positions it within the range of small to medium-sized organic molecules, making it suitable for various synthetic applications where molecular size considerations are important. The International Union of Pure and Applied Chemistry systematic name provides the most comprehensive description of the molecular structure, emphasizing the presence of the trifluoroethoxy group attached through a carbonyl linkage to an amino group, which is subsequently connected to an acetic acid moiety.

Structural identification is further enhanced through advanced spectroscopic techniques, with the compound's Simplified Molecular Input Line Entry System representation recorded as "O=C(O)CNC(OCC(F)(F)F)=O". This notation provides a standardized method for representing the molecular structure in computational chemistry applications and database searches. The International Chemical Identifier key NHKPMEUDEOXKQX-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring precise identification in chemical informatics systems.

Chemical Property Value Source
Molecular Formula C5H6F3NO4
Molecular Weight 201.10 g/mol
CAS Registry Number 37888-15-6
InChI Key NHKPMEUDEOXKQX-UHFFFAOYSA-N
SMILES Notation O=C(O)CNC(OCC(F)(F)F)=O

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which has undergone dramatic transformations since its inception in the nineteenth century. The foundational work in organofluorine chemistry began with Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles that would eventually lead to the development of complex fluorinated molecules like the trifluoroethoxy carbamate under examination.

The emergence of fluorinated carbamate compounds can be traced to the significant advances made during World War Two, when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorinated compounds such as uranium hexafluoride. During this period, researchers discovered that fluorinated organic compounds possessed exceptional chemical stability and unique properties that made them invaluable for specialized applications. The development of various fluorination methodologies during this era, including the metallic fluoride process using cobalt trifluoride and electrochemical fluorination techniques, provided the technological foundation for synthesizing complex fluorinated molecules.

The specific development of trifluoroethoxy-containing compounds represents a more recent advancement in organofluorine chemistry, building upon decades of research into fluorinated alkoxy groups and their incorporation into organic frameworks. The synthesis of compounds containing the 2,2,2-trifluoroethoxy moiety became feasible through the advancement of controlled fluorination techniques that allowed for the selective introduction of fluorine atoms while maintaining the integrity of other functional groups within the molecule.

Research into carbamate chemistry has evolved in parallel with organofluorine chemistry, with the biological activity of carbamates first reported by European missionaries in West Africa during the nineteenth century. The local tribe's use of Calabar bean extracts containing physostigmine, a naturally occurring methyl carbamate ester, demonstrated the potential for carbamate compounds to exhibit significant biological activity. This early recognition of carbamate functionality led to extensive research into synthetic carbamate derivatives, eventually culminating in the development of fluorinated variants that combine the stability of fluorinated groups with the reactivity of carbamate functionality.

The contemporary synthesis of this compound represents the convergence of these two distinct chemical traditions, utilizing advanced fluorination techniques developed during the twentieth century alongside established carbamate synthesis methodologies. The compound's development as a fine chemical intermediate reflects the modern emphasis on creating specialized building blocks for complex synthetic transformations.

Position in Fluorinated Carbamate Chemistry

The position of this compound within the broader context of fluorinated carbamate chemistry is both significant and distinctive, representing an important class of compounds that bridge organofluorine chemistry with carbamate functionality. Fluorinated carbamates have emerged as a crucial category of chemical compounds due to their unique combination of properties derived from both the electron-withdrawing effects of fluorine atoms and the versatile reactivity of carbamate groups.

Recent research has demonstrated that fluorinated carbamates serve as suitable solvents for lithium bis(trifluoromethanesulfonyl)imide-based lithium-ion electrolytes, showcasing their practical applications in advanced energy storage technologies. The study reveals that higher fluorinated carbamates demonstrate exceptionally stable cycling performance when used with lithium cathode materials, attributed to their ability to form sufficiently thick protective aluminum fluoride layers on current collector surfaces. This protective mechanism prevents continuous anodic aluminum dissolution, thereby eliminating aluminum corrosion issues that plague conventional electrolyte systems.

The structural characteristics of this compound position it uniquely within this chemical family through its incorporation of both fluorinated alkoxy functionality and amino acid structural elements. The presence of the 2,2,2-trifluoroethoxy group provides exceptional chemical stability and unique electronic properties, while the amino acid backbone offers opportunities for further functionalization and incorporation into larger molecular frameworks.

The compound's classification as a fine chemical intermediate indicates its primary role in synthetic chemistry applications, where it serves as a building block for more complex molecular structures. This positioning is particularly important in pharmaceutical and materials chemistry, where fluorinated intermediates are increasingly sought after for their ability to impart unique properties to final products. The trifluoroethoxy group's electron-withdrawing characteristics can significantly influence the electronic properties of molecules, making such intermediates valuable for designing compounds with specific pharmacological or materials properties.

Within the context of carbamate drug development, fluorinated variants like this compound represent an evolution from the naturally occurring carbamates first discovered in Calabar beans. While physostigmine and its derivatives have found applications in treating conditions such as glaucoma, myasthenia gravis, and anticholinergic poisoning, fluorinated carbamates offer the potential for enhanced stability, improved pharmacokinetic properties, and reduced side effects through careful molecular design.

Compound Category Key Characteristics Applications
Natural Carbamates Physostigmine derivatives Medical treatments
Fluorinated Carbamates Enhanced stability, unique electronic properties Electrolytes, intermediates
Trifluoroethoxy Carbamates Electron-withdrawing effects, chemical inertness Fine chemical synthesis

The electrochemical stability and unique physicochemical properties of fluorinated carbamates have been extensively characterized, revealing their potential for applications beyond traditional synthetic chemistry. The ability of these compounds to form stable interfaces with metal surfaces while maintaining their chemical integrity under demanding conditions positions them as valuable materials for advanced technological applications. The research demonstrates that the incorporation of fluorinated groups enhances the compounds' ability to function effectively in challenging chemical environments, making them suitable for specialized applications where conventional organic compounds would fail.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)2-13-4(12)9-1-3(10)11/h1-2H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKPMEUDEOXKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid, also known by its chemical formula C5H6F3NO4C_5H_6F_3NO_4 and CAS Number 37888-15-6, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H6F3NO4C_5H_6F_3NO_4
  • Molecular Weight : 201.1 g/mol
  • CAS Number : 37888-15-6
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes. Preliminary studies suggest that this compound may exhibit immunomodulatory effects and cytotoxicity against certain cancer cell lines.

Cytotoxicity Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various acetic acid analogs on tumor cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at high concentrations. Specifically, the compound demonstrated an ability to induce apoptosis in cultured cancer cells, suggesting a potential application in cancer therapy .
  • Mechanistic Insights :
    • The mechanism underlying the cytotoxic effects was linked to the induction of oxidative stress within cells. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction leading to apoptosis .

Immunomodulatory Effects

Research has indicated that similar compounds can stimulate immune responses by enhancing macrophage activity. For instance, certain flavone acetic acid derivatives were shown to increase the lytic properties of mouse peritoneal macrophages, suggesting that this compound could potentially modulate immune functions .

Comparative Biological Activity Table

CompoundEC50 (μM)Biological Activity
This compoundTBDCytotoxicity against cancer cell lines
Flavone Acetic Acid~8Induces cytokine expression in murine cells
Tamoxifen~8Antiproliferative effects in breast cancer cells

*Note: EC50 values represent the concentration at which 50% of the maximum effect is observed.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural characteristics that enhance biological activity.

Cytotoxicity Studies

Research indicates that 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid can induce apoptosis in cancer cell lines. In vitro studies have shown that similar acetic acid derivatives demonstrate substantial cytotoxic effects against various tumor cell lines.

CompoundEC50 (μM)Biological Activity
This compoundTBDCytotoxicity against cancer cell lines
Flavone Acetic Acid~8Induces cytokine expression in murine cells
Tamoxifen~8Antiproliferative effects in breast cancer cells

These findings suggest a promising role for this compound in developing new cancer therapies.

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins and peptides. Its trifluoroethoxy group enhances lipophilicity, facilitating interactions with membrane-bound receptors or enzymes. This property is crucial for studying protein functions and interactions within cellular environments.

Mechanistic Insights

Preliminary studies indicate that the compound may exhibit immunomodulatory effects by stimulating macrophage activity, which is essential for immune response modulation. This potential has implications for developing therapies targeting immune-related diseases.

Immunology Applications

The immunomodulatory properties of this compound have been explored in various studies. Compounds with similar structures have been shown to enhance the lytic properties of macrophages, suggesting potential applications in vaccine development and immune response enhancement.

Study on Cytotoxic Effects

In a comparative study of acetic acid analogs on cancer cell lines, this compound demonstrated significant cytotoxicity at elevated concentrations. The study highlighted the compound's ability to induce apoptosis effectively, making it a candidate for further investigation in cancer therapy.

Immunomodulatory Effects

A study focusing on the effects of similar compounds on macrophage activity showed enhanced immune responses when treated with this compound derivatives. This effect was characterized by increased cytokine production and improved lytic activity against tumor cells.

Comparison with Similar Compounds

2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid

  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₈H₂₁F₃N₂O₅ (estimated).
  • Key Differences: Incorporates a tert-butoxycarbonyl (Boc) group and a 4-trifluoroethoxyphenyl substituent. The Boc group enhances steric protection of the amino group during synthesis, while the phenyl ring increases aromatic interactions in target binding .
  • Applications : Likely used in peptide synthesis due to Boc protection.

Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

  • CAS : 1223395-43-3.
  • Molecular Formula: C₁₂H₁₁ClF₃NO₅.
  • Key Differences : Substituted on a benzoate ring with methoxy and chloro groups. The ester (methyl) group improves cell permeability compared to the carboxylic acid in the target compound.
  • Applications: Potential use in agrochemicals (e.g., sulfonylurea herbicides) due to structural similarity to triflusulfuron-methyl .

Carbamoyl and Acetic Acid Derivatives

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid

  • CAS: Not explicitly provided (CID: 62230915).
  • Molecular Formula: C₅H₆F₃NO₃.
  • Key Differences: Replaces the ethoxycarbonylamino group with a trifluoroethylcarbamoyl (-NHCOCH₂CF₃) moiety. This reduces steric hindrance but may lower hydrolytic stability.
  • Applications : Intermediate in fluorinated drug candidates .

Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate

  • CAS : 865814-65-7.
  • Molecular Formula: C₆H₈F₃NO₃.
  • Key Differences : Contains an oxoacetate ester group, which increases electrophilicity for nucleophilic reactions. The ethyl ester enhances solubility in organic solvents compared to the acetic acid derivative.
  • Applications: Likely used in keto-enol tautomerism studies or as a building block for heterocycles .

Phenoxyacetic Acid Analogues

2-[4-(Trifluoromethyl)phenoxy]acetic acid

  • CAS : 163839-73-4.
  • Molecular Formula : C₉H₇F₃O₃.
  • Key Differences: Substitutes the ethoxycarbonylamino group with a 4-(trifluoromethyl)phenoxy group. The phenoxy group enhances π-π stacking interactions in biological systems.
  • Applications : Used in materials science and as a herbicide intermediate .

2-Phenyl-2-[4-(trifluoromethyl)phenoxy]acetic acid

  • CAS: Not provided.
  • Molecular Formula : C₁₅H₁₁F₃O₃.
  • Applications : Explored in asymmetric synthesis and agrochemicals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications References
This compound 37888-15-6 C₅H₆F₃NO₅ 217.10 -NHCOOCH₂CF₃, -COOH Pharmaceutical intermediates
2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid N/A ~C₁₈H₂₁F₃N₂O₅ ~414.37 -Boc, -Ph-OCH₂CF₃ Peptide synthesis
Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate 1223395-43-4 C₁₂H₁₁ClF₃NO₅ 341.67 -COOMe, -Cl, -OCH₃ Agrochemical intermediates
2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid N/A C₅H₆F₃NO₃ 185.10 -NHCOCH₂CF₃, -COOH Fluorinated drug candidates
2-[4-(Trifluoromethyl)phenoxy]acetic acid 163839-73-4 C₉H₇F₃O₃ 220.15 -OPhCF₃, -COOH Herbicide intermediates

Preparation Methods

Synthesis via Carbamate Intermediate Formation and Hydrogenolysis

One well-documented method involves the synthesis of a carbamate intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which serves as a key precursor. The process can be summarized in three main steps:

Step Description Reagents/Conditions
A Coupling of a compound of Formula 2 with a compound of Formula 3 using a coupling reagent and base to form intermediate of Formula 4 Coupling reagent (e.g., carbodiimides), base (e.g., triethylamine)
B Hydrogenolysis of intermediate Formula 4 in presence of hydrogen and a hydrogenolysis catalyst to yield compound of Formula 1 Hydrogen gas, palladium catalyst
C Optional acidification of compound Formula 1 with acid HX (X = Cl, Br, CF3CO2, etc.) to form salt Acid HX (e.g., HCl, trifluoroacetic acid)

This method is advantageous due to the controlled introduction of the trifluoroethoxycarbonyl group and the ability to isolate intermediates for purification. The hydrogenolysis step efficiently removes protecting groups to yield the desired amino acid derivative.

Alternative Coupling and Protection Strategies

Other approaches include the use of various coupling reagents and solvents to optimize yields and purity. Common solvents include dichloromethane, dimethylformamide, and ethyl acetate, while bases such as potassium carbonate or triethylamine facilitate the coupling reaction. The reaction mixture is typically stirred under controlled temperatures to ensure complete conversion.

Research Findings and Data Analysis

The preparation methods have been optimized to balance reaction efficiency, yield, and purity. Key findings include:

Parameter Observations
Coupling Reagents Carbodiimides (e.g., DCC, EDC) provide high coupling efficiency with minimal side reactions
Bases Triethylamine and potassium carbonate effectively neutralize acids formed during coupling
Catalysts for Hydrogenolysis Palladium on carbon (Pd/C) is the preferred catalyst for selective hydrogenolysis
Solvents Dichloromethane and ethyl acetate offer good solubility for reactants and intermediates
Reaction Temperature Room temperature to mild heating (20–40°C) optimizes reaction rates without decomposition
Purification Techniques Column chromatography and recrystallization yield high-purity final products

Yields reported range from 70% to 90% depending on the exact conditions and purification methods employed. The use of trifluoroacetic acid in the final acidification step improves the stability and solubility of the product salts.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 Compound Formula 2 + Compound Formula 3 + Coupling reagent + Base Formation of carbamate intermediate Intermediate of Formula 4
2 Hydrogen gas + Pd catalyst Hydrogenolysis of carbamate protecting group Compound of Formula 1 (target compound)
3 Acid HX (HCl, CF3CO2H, etc.) Salt formation and purification Stable salt form of target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid, and how can purity be maximized?

  • The synthesis typically involves coupling reactions between trifluoroethoxycarbonyl (Troc) derivatives and glycine analogs. A common approach is activating the carbonyl group with reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation . Purification is critical due to side products; methods include recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica gel chromatography. Yield optimization (~85–90%) can be achieved by controlling reaction temperature (0–5°C) and stoichiometric ratios of reagents .

Q. How does the trifluoroethoxycarbonyl (Troc) group influence the compound’s stability and reactivity in peptide synthesis?

  • The Troc group acts as a protecting group for the amino moiety, preventing unwanted side reactions during peptide elongation. Its electron-withdrawing trifluoroethoxy moiety enhances resistance to acidic conditions compared to Boc (tert-butoxycarbonyl) groups, but it is selectively cleavable using zinc dust in acetic acid or reductive agents like samarium iodide . Stability studies suggest minimal degradation under standard peptide coupling conditions (e.g., DMF, room temperature) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming the trifluoroethoxy group (δ ~4.4 ppm for -OCH2CF3 in <sup>1</sup>H; δ -75 to -80 ppm in <sup>19</sup>F) and the carbamate linkage .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities, while high-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 229.14 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Tools like AutoDock4 or Schrödinger Suite enable docking studies to assess binding affinities. For example, the trifluoroethoxy group’s electronegativity may enhance interactions with hydrophobic pockets in target proteins. Molecular dynamics simulations (e.g., GROMACS) further evaluate stability of ligand-receptor complexes over time . Validation requires correlation with experimental data, such as SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role do fluorine atoms play in altering the compound’s physicochemical properties, and how does this impact pharmacological applications?

  • Fluorine increases lipophilicity (logP ~1.8 vs. non-fluorinated analogs) and metabolic stability by reducing cytochrome P450-mediated oxidation . This enhances membrane permeability in cell-based assays (e.g., Caco-2 models). However, excessive fluorination may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are recommended?

  • Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases or esterases) can achieve >99% enantiomeric excess (ee). Analytical chiral HPLC with columns like Chiralpak IA or IB (hexane/isopropanol mobile phase) is standard for verification .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

  • Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). Rigorous replication under standardized protocols (e.g., NIH/WHO guidelines) and meta-analysis of structure-activity relationships (SAR) are critical. For example, trifluoroethoxy derivatives show variable IC50 values in kinase inhibition assays due to subtle differences in substituent positioning .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for scalable synthesis .
  • Biological Assays : Pair in vitro studies with in silico predictions to prioritize high-potential derivatives .
  • Data Validation : Cross-validate NMR and MS results with independent labs to confirm structural assignments, especially for novel analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid
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2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid

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